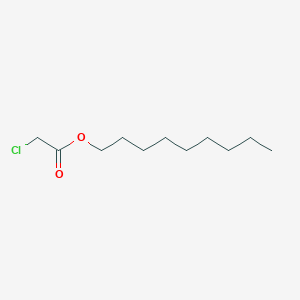

Nonyl chloroacetate

説明

Nonyl chloroacetate (hypothetical structure: CH₃(CH₂)₈OCOCH₂Cl) is an ester derived from chloroacetic acid and nonanol. Chloroacetates are typically used in organic synthesis, surfactants, and polymer industries due to their reactive α-chloro group and hydrophobic alkyl chains .

特性

CAS番号 |

5451-96-7 |

|---|---|

分子式 |

C11H21ClO2 |

分子量 |

220.73 g/mol |

IUPAC名 |

nonyl 2-chloroacetate |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |

InChIキー |

OKWGMWNSHCOYJE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC(=O)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Nonyl chloroacetate can be synthesized through the esterification of chloroacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, nonyl chloroacetate is produced by reacting chloroacetic acid with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote esterification, and the resulting product is purified through distillation to obtain high-purity nonyl chloroacetate.

化学反応の分析

Types of Reactions

Nonyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in nonyl chloroacetate can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Nonyl chloroacetate can be hydrolyzed to produce chloroacetic acid and nonyl alcohol.

Esterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

Hydrolysis: The reaction is performed in the presence of water and a base such as sodium hydroxide.

Esterification: The reaction involves an alcohol and an acid catalyst such as sulfuric acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters, amides, or thioesters.

Hydrolysis: Products are chloroacetic acid and nonyl alcohol.

Esterification: Products are different esters depending on the alcohol used.

科学的研究の応用

Nonyl chloroacetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

作用機序

The mechanism of action of nonyl chloroacetate involves its reactivity as an ester. It can undergo hydrolysis to release chloroacetic acid and nonyl alcohol, which can further participate in various biochemical and chemical reactions. The ester bond in nonyl chloroacetate is susceptible to nucleophilic attack, leading to the formation of different products depending on the nucleophile involved.

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Comparison of Alkyl Protocatechuate Derivatives (Cell Viability)

| Derivative | Cell Viability (%) |

|---|---|

| Hexyl protocatechuate | 99 |

| Nonyl protocatechuate | 96 |

| Dodecyl protocatechuate | 98 |

| Heptyl protocatechuate | 65 |

Research Findings and Industrial Relevance

- Surfactant synthesis: Carboxymethylation of nonylphenol ethoxylates with sodium chloroacetate improves interfacial activity, critical for detergent formulations .

- Toxicity trends: Longer alkyl chains in esters (e.g., nonyl vs. heptyl) correlate with reduced cytotoxicity, likely due to decreased membrane disruption .

- Regulatory status: Nonylphenol and its ethoxylates are restricted in industrial applications due to endocrine-disrupting effects, highlighting the need for safer alternatives like carboxymethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。